molecular formula C9H10N4OS B8617549 (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

Cat. No.: B8617549
M. Wt: 222.27 g/mol
InChI Key: QTKNVVBZXQHSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone

InChI

InChI=1S/C9H10N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4H,1-3H3

InChI Key

QTKNVVBZXQHSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=CN=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction conditions usually involve the use of a copper catalyst, an azide, and an alkyne in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold in drug development .

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